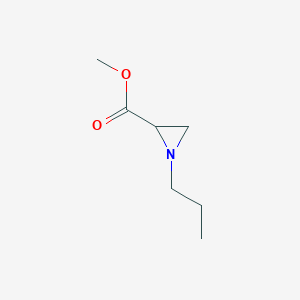

Methyl 1-propylaziridine-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 1-propylaziridine-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl 1-propylaziridine-2-carboxylate has been investigated for its potential therapeutic properties. Its structure allows for modifications that can enhance biological activity. For instance, derivatives of aziridine-2-carboxylic acid have shown promise as immune-stimulating agents. Research indicates that certain aziridine derivatives can increase leukocyte and lymphocyte counts, suggesting potential use in treating infections or enhancing immune responses .

Case Study: Immune-Stimulating Effects

A study demonstrated that aziridine derivatives administered intravenously resulted in a marked increase in leukocytes and lymphocytes in animal models, indicating their potential as immune boosters in clinical settings .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it useful for creating more complex molecules. For example, it can participate in cycloaddition reactions, which are essential for constructing cyclic compounds commonly found in pharmaceuticals.

Synthesis Pathways

Several synthetic pathways have been developed to utilize this compound effectively:

- Cycloaddition Reactions : These reactions allow the formation of new rings, which are crucial in drug design.

- Functional Group Transformations : The compound can undergo transformations to introduce different functional groups, enhancing its reactivity and utility in further syntheses .

Antitubercular Activity

Recent studies have identified this compound derivatives as potential inhibitors of the Mycobacterium tuberculosis polyketide synthase (Pks13) enzyme, which is crucial for the bacteria's survival and virulence. The screening of various compounds revealed that some derivatives exhibit significant antitubercular activity, making them candidates for further development as anti-TB drugs .

Screening Results

In a high-throughput screening campaign involving over 150,000 compounds, several aziridine derivatives were identified with promising activity against the Pks13 enzyme. These findings highlight the compound's potential role in addressing tuberculosis, a major global health challenge .

Chemical Properties and Reactivity

This compound exhibits unique chemical properties that facilitate its use in various reactions:

- Reactivity : The aziridine ring is known for its strain, which often leads to high reactivity and the ability to undergo nucleophilic attacks.

- Derivatization : The carboxylate group allows for easy derivatization, enabling the formation of a wide range of functionalized products suitable for pharmaceutical applications.

Eigenschaften

CAS-Nummer |

131389-78-1 |

|---|---|

Molekularformel |

C7H13NO2 |

Molekulargewicht |

143.18 g/mol |

IUPAC-Name |

methyl 1-propylaziridine-2-carboxylate |

InChI |

InChI=1S/C7H13NO2/c1-3-4-8-5-6(8)7(9)10-2/h6H,3-5H2,1-2H3 |

InChI-Schlüssel |

BDKDUHBURMRWLZ-UHFFFAOYSA-N |

SMILES |

CCCN1CC1C(=O)OC |

Kanonische SMILES |

CCCN1CC1C(=O)OC |

Synonyme |

2-Aziridinecarboxylicacid,1-propyl-,methylester(9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.